Cas no 161395-97-7 (3-Acetoxy-1-propenylboronic acid pinacol ester)
3-Acetoxy-1-propenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate
- 2-(3-acetoxy-1-propenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-3-Acetoxy-1-propenylboronic acid pinacol ester
- [(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl] acetate
- 3-Acetoxy-1-propenylboronic acid pinacol ester
- A-3641
- X0557
- (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-yl acetate(SALTDATA: 0.3H2O)
- (E)-3-Acetoxy-1-propenylboronic acid pinacol ester, 97%
- A883108
- AT12705
- 608534-38-9
- DTXSID40460523
- 161395-97-7
- (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-yl acetate
- AS-73859
- (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl acetate
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate
- 2-Propen-1-ol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-acetate, (2E)-
- AKOS002657072
- CS-0119926
- J-009824
- (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allylacetate
- MFCD03788751
-
- MDL: MFCD03788751
- Inchi: 1S/C11H19BO4/c1-9(13)14-8-6-7-12-15-10(2,3)11(4,5)16-12/h6-7H,8H2,1-5H3/b7-6+
- InChI Key: ZXBRLGZFCXGTBA-VOTSOKGWSA-N
- SMILES: O1B(/C=C/COC(C)=O)OC(C)(C)C1(C)C
- BRN: 6923397
Computed Properties
- Exact Mass: 226.13800
- Monoisotopic Mass: 226.1376392g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.01
- Boiling Point: 250.4°C at 760 mmHg
- Flash Point: 105.2°C
- Refractive Index: 1.4485
- PSA: 44.76000
- LogP: 1.73710
- Solubility: Unable or difficult to mix
3-Acetoxy-1-propenylboronic acid pinacol ester Security Information
- Safety Instruction: S24/25
- Safety Term:S24/25
3-Acetoxy-1-propenylboronic acid pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Acetoxy-1-propenylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB180841-250 mg |
3-Acetoxy-1-propenylboronic acid pinacol ester, 97%; . |
161395-97-7 | 97% | 250 mg |
€104.30 | 2023-07-20 | |
| abcr | AB180841-1 g |
3-Acetoxy-1-propenylboronic acid pinacol ester, 97%; . |
161395-97-7 | 97% | 1 g |
€240.00 | 2023-07-20 | |
| Alichem | A449038336-1g |
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate |
161395-97-7 | 95% | 1g |
419.44 USD | 2021-06-15 | |
| TRC | A167708-10mg |
3-Acetoxy-1-propenylboronic acid pinacol ester |
161395-97-7 | 10mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A167708-25mg |
3-Acetoxy-1-propenylboronic acid pinacol ester |
161395-97-7 | 25mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A167708-50mg |
3-Acetoxy-1-propenylboronic acid pinacol ester |
161395-97-7 | 50mg |
$ 115.00 | 2023-04-19 | ||
| TRC | A167708-100mg |
3-Acetoxy-1-propenylboronic acid pinacol ester |
161395-97-7 | 100mg |
$ 161.00 | 2023-04-19 | ||
| Chemenu | CM210698-250mg |
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate |
161395-97-7 | 95% | 250mg |
$195 | 2022-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19700-1g |
3-Acetoxy-1-propenylboronic acid pinacol ester, 97% |
161395-97-7 | 97% | 1g |
¥3597.00 | 2023-03-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19700-250mg |
3-Acetoxy-1-propenylboronic acid pinacol ester, 97% |
161395-97-7 | 97% | 250mg |
¥1426.00 | 2023-03-09 |
3-Acetoxy-1-propenylboronic acid pinacol ester Suppliers
3-Acetoxy-1-propenylboronic acid pinacol ester Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 3-Acetoxy-1-propenylboronic acid pinacol ester
3-Acetoxy-1-propenylboronic acid pinacol ester (CAS No. 161395-97-7): A Versatile Building Block in Organic Synthesis
3-Acetoxy-1-propenylboronic acid pinacol ester (CAS No. 161395-97-7) is a highly valuable reagent in the field of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This compound, also known as 3-acetoxyallylboronic acid pinacol ester, has gained significant attention due to its unique reactivity and versatility in forming carbon-carbon bonds. The compound's structure, characterized by a boronic acid pinacol ester moiety and an acetoxy-substituted allyl group, makes it an excellent substrate for various cross-coupling reactions, including Suzuki-Miyaura coupling.
The synthesis of 3-Acetoxy-1-propenylboronic acid pinacol ester typically involves the reaction of 3-acetoxyallyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This method provides a high yield and purity, making it suitable for large-scale production. The resulting compound is stable under standard laboratory conditions and can be stored for extended periods without significant degradation.
In recent years, the application of 3-Acetoxy-1-propenylboronic acid pinacol ester has expanded beyond traditional cross-coupling reactions. Researchers have explored its use in the synthesis of complex organic molecules, including natural products and drug candidates. For instance, a study published in the Journal of Organic Chemistry demonstrated the utility of this reagent in the stereoselective synthesis of a key intermediate in the total synthesis of a potent antitumor agent. The high regioselectivity and functional group tolerance exhibited by this compound make it an attractive choice for synthetic chemists working on intricate molecular architectures.
The boronic acid pinacol ester moiety in 3-Acetoxy-1-propenylboronic acid pinacol ester is particularly useful for its ability to undergo palladium-catalyzed cross-coupling reactions with aryl halides and vinyl halides. These reactions are essential in the construction of complex organic frameworks, such as those found in pharmaceuticals and agrochemicals. The presence of the acetoxy group adds an additional layer of functionality, allowing for further derivatization through hydrolysis or other chemical transformations.
One notable application of 3-Acetoxy-1-propenylboronic acid pinacol ester is in the synthesis of bioactive molecules. A recent study reported the use of this reagent in the preparation of a series of novel compounds with potential therapeutic applications. The compounds were evaluated for their biological activity against various targets, including enzymes and receptors involved in disease pathways. The results showed promising inhibitory effects, highlighting the potential of this reagent as a starting material for drug discovery.
The stability and reactivity of 3-Acetoxy-1-propenylboronic acid pinacol ester have also been leveraged in flow chemistry processes. Continuous flow reactors offer several advantages over batch processes, including improved safety, higher throughput, and better control over reaction conditions. A study published in Chemical Communications demonstrated the successful use of this reagent in a continuous flow setup for the synthesis of a complex organic molecule. The process achieved high yields and excellent purity, demonstrating the potential for industrial-scale production.
In addition to its synthetic applications, 3-Acetoxy-1-propenylboronic acid pinacol ester has been studied for its potential as a building block in materials science. Researchers have explored its use in the preparation of polymers with unique properties, such as enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and biomedical devices.
The environmental impact of chemical synthesis is an important consideration in modern research. Studies have shown that 3-Acetoxy-1-propenylboronic acid pinacol ester can be synthesized using green chemistry principles, minimizing waste generation and reducing environmental footprint. For example, a recent paper published in Green Chemistry described an efficient and environmentally friendly method for synthesizing this compound using microwave-assisted reactions and recyclable catalysts.
In conclusion, 3-Acetoxy-1-propenylboronic acid pinacol ester (CAS No. 161395-97-7) is a highly versatile reagent with broad applications in organic synthesis, drug discovery, materials science, and green chemistry. Its unique combination of stability, reactivity, and functional group tolerance makes it an indispensable tool for synthetic chemists working on complex molecular architectures. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the chemical sciences.
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